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Compound of Interest

Compound Name: 4-lodophenol

Cat. No.: B032979

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectral data for 4-iodophenol (CAS No.
540-38-5), a key aromatic organic compound.[1] The document covers Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presenting them in a
structured format for easy interpretation and comparison. Detailed experimental protocols are
also provided to ensure reproducibility and methodological understanding.

The structural elucidation of compounds like 4-iodophenol is fundamental in research and
development. The integration of various spectroscopic techniques provides a complete picture
of the molecule's architecture, from its carbon-hydrogen framework and functional groups to its
overall molecular weight and fragmentation behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules
by observing the magnetic properties of atomic nuclei. For 4-iodophenol, both *H and 13C
NMR provide critical data on the chemical environment of the hydrogen and carbon atoms,
respectively.

'H NMR Spectral Data

The *H NMR spectrum of 4-iodophenol is characterized by signals in the aromatic region,
corresponding to the protons on the benzene ring, and a signal for the hydroxyl proton. Due to
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the para-substitution pattern, the aromatic protons exhibit a distinct splitting pattern.

Table 1: *H NMR Chemical Shifts for 4-lodophenol

Chemical Shift (9,

Protons (Position) Multiplicity Integration
ppm)

H-2, H-6 ~7.5 Doublet 2H

H-3, H-5 ~6.7 Doublet 2H

-OH Variable Singlet (broad) 1H

Note: Chemical shifts are approximate and can vary based on the solvent and concentration
used.

13C NMR Spectral Data

The 13C NMR spectrum reveals the number of chemically non-equivalent carbon environments
in the molecule. Due to the symmetry of 4-iodophenol, four distinct signals are expected for
the six carbon atoms of the benzene ring.

Table 2: 13C NMR Chemical Shifts for 4-lodophenol

Carbon (Position) Chemical Shift (6, ppm)
C-1 (-OH) ~155

C-2,C-6 ~138

C-3,C-5 ~118

C-4 (1) ~83

Note: Chemical shifts are approximate. The carbon attached to the electronegative oxygen (C-
1) is significantly deshielded, appearing at a higher chemical shift, while the carbon bonded to
iodine (C-4) appears at a much lower chemical shift.[2]

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Key IR Absorption Bands for 4-lodophenol

Wavenumber (cm~?) Vibration Type Functional Group
~3500 (broad) O-H Stretch Phenolic -OH

~3050 C-H Stretch Aromatic C-H

~1580, ~1480 C=C Stretch Aromatic Ring

~1220 C-O Stretch Phenolic C-O

~820 C-H Bend para-disubstituted ring
~500 C-1 Stretch Carbon-lodine Bond

The broadness of the O-H stretching band is indicative of hydrogen bonding.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. In electron ionization (ElI) MS, the molecule is ionized, and the resulting
molecular ion and its fragments are detected.

Table 4: Major Peaks in the Mass Spectrum of 4-lodophenol

m/z (Mass/Charge) Interpretation Relative Abundance
220 [M]* (Molecular lon) High

127 [n+ Moderate

93 [M-1]* Moderate

65 [CsHs]* High

The molecular ion peak at m/z 220 confirms the molecular weight of 4-iodophenol (CsHsl0).[4]
Common fragmentation includes the loss of an iodine atom or the cleavage of the aromatic
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ring.[5][6]

Interplay of Spectroscopic Data

The structural information obtained from each spectroscopic technique is complementary. The
relationship between these methods in elucidating the structure of 4-iodophenol is visualized
below.
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Caption: Relationship between spectroscopic methods and the structural information derived
for 4-iodophenol.

Experimental Protocols

The following are generalized protocols for obtaining the spectral data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of 4-iodophenol in approximately 0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in a standard 5 mm NMR tube. The choice of
solvent is critical to avoid interfering signals.

 Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is then
locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to
achieve homogeneity and optimal resolution.
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o Data Acquisition:

o For H NMR, acquire the spectrum using appropriate parameters, including a sufficient
number of scans to achieve a good signal-to-noise ratio.

o For 13C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum
to single lines for each unique carbon. A larger number of scans is usually required due to
the low natural abundance of 13C.

e Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the
spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to an
internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of 4-iodophenol with
approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar
and pestle until a fine, uniform powder is obtained.[7]

o Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin,
transparent or translucent KBr pellet.

o Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record
the spectrum, typically in the range of 4000-400 cm~*. A background spectrum of the empty
spectrometer is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the 4-iodophenol sample into the mass
spectrometer, often via a direct insertion probe or after separation by Gas Chromatography
(GC-MS).[7]

« lonization: In the ion source, the sample molecules are bombarded with a high-energy
electron beam (typically 70 eV for Electron lonization - El), causing the removal of an

electron to form a molecular ion (M*).

e Mass Analysis: The positively charged molecular ion and any fragment ions formed are
accelerated into a mass analyzer. The analyzer, using magnetic and/or electric fields,
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separates the ions based on their mass-to-charge (m/z) ratio.

» Detection: A detector records the abundance of each ion at a specific m/z value, generating
the mass spectrum. The most abundant ion is assigned a relative intensity of 100% (the
base peak).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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